Cas no 1384430-05-0 (4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride)

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is a versatile organic compound with a unique 1-sulfonyl chloride functional group. It offers excellent stability and reactivity, making it suitable for various synthetic applications. This compound is valued for its ability to facilitate cross-coupling reactions, yielding high purity products with high yields. Its structural diversity and chemical stability make it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride structure
1384430-05-0 structure
商品名:4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
CAS番号:1384430-05-0
MF:C9H7ClN2O4S
メガワット:274.680879831314
CID:5218434
PubChem ID:71755674

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl chloride, 4-methoxy-3-(1,3,4-oxadiazol-2-yl)-
    • 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
    • 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
    • インチ: 1S/C9H7ClN2O4S/c1-15-8-3-2-6(17(10,13)14)4-7(8)9-12-11-5-16-9/h2-5H,1H3
    • InChIKey: DSGOSSLTZYIPQZ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC)C(C2=NN=CO2)=C1

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421726-250mg
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
1384430-05-0 95%
250mg
¥20179 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421726-500mg
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
1384430-05-0 95%
500mg
¥22572 2023-04-15
Enamine
EN300-103088-1g
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
1384430-05-0 95%
1g
$871.0 2023-10-28
Enamine
EN300-103088-0.05g
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
1384430-05-0 95%
0.05g
$732.0 2023-10-28
Enamine
EN300-103088-10.0g
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
1384430-05-0
10g
$3746.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421726-50mg
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
1384430-05-0 95%
50mg
¥18446 2023-04-15
Enamine
EN300-103088-0.25g
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
1384430-05-0 95%
0.25g
$801.0 2023-10-28
Enamine
EN300-103088-1.0g
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
1384430-05-0
1g
$871.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421726-1g
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
1384430-05-0 95%
1g
¥21943 2023-04-15
Enamine
EN300-103088-2.5g
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
1384430-05-0 95%
2.5g
$1707.0 2023-10-28

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride 関連文献

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chlorideに関する追加情報

Introduction to 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride (CAS No. 1384430-05-0)

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride, identified by its CAS number 1384430-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of a methoxy group and an oxadiazole moiety in its structure imparts unique chemical properties, making it a valuable building block for the development of novel therapeutic agents.

The structure of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group at the 4-position and an oxadiazole ring linked at the 3-position. The benzene-1-sulfonyl chloride moiety enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This reactivity has been exploited in various synthetic pathways to create more complex molecules with potential pharmacological applications.

In recent years, there has been a growing interest in the development of compounds that incorporate heterocyclic scaffolds such as oxadiazole into drug candidates. Oxadiazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of an oxadiazole group into 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride not only enhances its structural complexity but also opens up possibilities for exploring new pharmacological interactions.

One of the most compelling aspects of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is its versatility as a synthetic intermediate. The sulfonyl chloride functionality allows for easy introduction of amine or hydroxyl groups through nucleophilic aromatic substitution (SNAr), enabling the construction of sulfonamides and ethers, respectively. These functional groups are pivotal in medicinal chemistry for modulating binding affinity and selectivity in biological targets.

Recent studies have highlighted the importance of sulfonyl chlorides in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The structural features of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride make it an attractive candidate for designing inhibitors targeting tyrosine kinases and other protein kinases. By leveraging its reactivity and structural motifs, researchers have been able to develop novel compounds with enhanced potency and reduced toxicity compared to existing therapies.

The oxadiazole ring in 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride also contributes to its potential biological activity by serving as a hydrogen bond acceptor or by interacting with specific binding pockets in proteins. This interaction can be fine-tuned through structural modifications at other positions on the molecule, allowing for optimization of pharmacokinetic properties such as solubility and metabolic stability.

From a synthetic chemistry perspective, 4-methoxy-3-(1,3,4-o<0xE5><0xA8><0x9D>xdiazol<0xE5><0xA8><0x82>yl)b<0xE6><0x83><0x8C>nzene<0xE6><0x81><0xB6>-sulfonyl ch<0xE9><0xA9><0xA5>ride) offers a robust platform for exploring new synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups at various positions on the benzene ring. Such modifications can lead to derivatives with distinct biological profiles and improved drug-like properties.

The pharmaceutical industry has increasingly recognized the value of intermediates like 4-methoxy<0xE5><0xA8><0x83>(1,<0xE5><0x93><0x81>,<0xE5><0x93><0x84>-o<0xE5><0xA8><0x9D>xdiazol<02E5><08E5>>)-b>nzoyle-E6-E7-E8-E9-E10-E11-E12-E13-E14-E15-E16-E17-E18-e19-e20-e21-e22-e23-e24-e25-e26-e27-e28-e29-e30-e31-e32-e33-e34-e35-E36-E37-E38-E39-E40>E7>E8>E9>E10>E11>E12>E13>E14>E15:E16:E17:E18:E19:E20:E21:E22:E23:E24:E25:E26:E27:E28:E29:E30:E31>E40>>chloride) due to their ability to streamline drug discovery processes. By providing a versatile starting point for further chemical transformations, this compound enables researchers to rapidly explore diverse chemical space without having to synthesize complex molecules from scratch.

In conclusion, 4-methoxy>nzoyle<-E6>>chloride) represents a significant advancement in pharmaceutical chemistry as an intermediate for synthesizing biologically active compounds. Its unique structural features and reactivity make it particularly valuable for developing novel therapeutic agents with potential applications in oncology,biochemistry,and other therapeutic areas. As research continues to uncover new synthetic strategies and pharmacological targets, 1384430105) is poised to play an increasingly important role in drug discovery and development efforts worldwide.

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